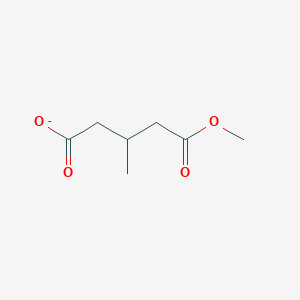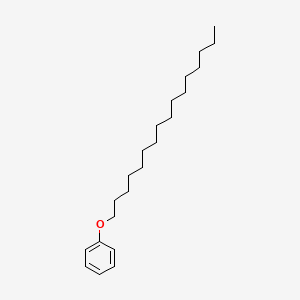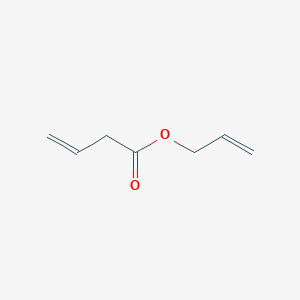
3-propyloxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propyloxolane-2,5-dione is an organic compound with the molecular formula C₇H₁₀O₃. It is a derivative of succinic anhydride, where a propyl group is attached to the succinic anhydride structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
3-propyloxolane-2,5-dione can be synthesized through several methods:
Dehydration of Propylsuccinic Acid: This method involves the dehydration of propylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.
Catalytic Hydrogenation: Industrially, propylsuccinic anhydride can be prepared by the catalytic hydrogenation of maleic anhydride in the presence of a propyl group donor.
化学反应分析
Types of Reactions
3-propyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propylsuccinic acid.
Alcoholysis: Reacts with alcohols to form monoesters.
Aminolysis: Reacts with amines to form amides.
Acylation: Used in acylation reactions under Friedel-Crafts conditions.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Amines (e.g., ammonia, primary amines), often in the presence of a base.
Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Hydrolysis: Propylsuccinic acid.
Alcoholysis: Propylsuccinic monoesters.
Aminolysis: Propylsuccinic amides.
Acylation: Various acylated products depending on the substrate used.
科学研究应用
3-propyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and coatings due to its reactivity and ability to form stable bonds
作用机制
The mechanism of action of propylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles (e.g., water, alcohols, amines) through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Removal: The leaving group (e.g., carboxylate ion) is expelled.
Product Formation: The final product (e.g., acid, ester, amide) is formed
相似化合物的比较
3-propyloxolane-2,5-dione can be compared with other similar compounds such as:
Succinic Anhydride: Lacks the propyl group, making it less hydrophobic and less reactive in certain conditions.
Maleic Anhydride: Contains a double bond, making it more reactive in Diels-Alder reactions.
Phthalic Anhydride: Contains an aromatic ring, making it more rigid and less reactive in nucleophilic substitution reactions
These comparisons highlight the unique properties of propylsuccinic anhydride, such as its increased hydrophobicity and reactivity due to the presence of the propyl group.
属性
CAS 编号 |
14035-82-6 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
3-propyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |
InChI 键 |
JIUWLLYCZJHZCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)



![Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B8783101.png)




![Ethyl 2-[(3-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8783141.png)

